REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].C(N(C(C)C)CC)(C)C.[NH2:24][CH:25]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27][CH2:26]1>O1CCCC1>[C:34]([O:33][C:31]([N:28]1[CH2:29][CH2:30][CH:25]([NH:24][C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=2[N+:12]([O-:14])=[O:13])[CH2:26][CH2:27]1)=[O:32])([CH3:37])([CH3:35])[CH3:36]
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Name
|
|
Quantity
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5.1 g
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Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
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NC1CCN(CC1)C(=O)OC(C)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 3 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated under reduced pressure, and water
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
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Type
|
CUSTOM
|
Details
|
the extract solution was dried
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |